6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which includes both pyrazole and pyridine rings. The compound has significant relevance in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its molecular formula is , and it has a molecular weight of approximately 197.58 g/mol. The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 3-position contributes to its chemical properties and reactivity .
This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. The classification highlights its potential applications in pharmaceuticals and agrochemicals. The compound is registered under the CAS number 1314903-71-3, which facilitates its identification in chemical databases .
The synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves several key steps:
The molecular structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid features a fused bicyclic system with distinct functional groups:
The structure can be visualized with the following InChI representation:
This representation highlights the connectivity of atoms within the molecule, emphasizing its heterocyclic nature .
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for compounds like 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid often involves their interactions with biological targets such as enzymes or receptors:
The detailed understanding of these mechanisms requires extensive biochemical studies to elucidate specific interactions and effects on cellular processes .
The physical properties of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid include:
Chemical properties include:
Safety data indicates that this compound may cause skin irritation and is harmful if swallowed or inhaled; appropriate safety measures should always be taken during handling .
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in drug discovery, with over 300,000 documented derivatives and inclusion in >2,400 patents [2] [10]. This bicyclic framework exhibits exceptional molecular diversity, enabling targeted interactions with diverse biological macromolecules. The structural plasticity allows extensive derivatization at five key positions (N1, C3, C4, C5, C6), facilitating rational drug design across therapeutic areas including oncology, cardiology, and infectious diseases [5] [10]. Statistical analysis of substitution patterns reveals methyl (31.8%), hydrogen (19.7%), and phenyl (15.2%) as predominant N1 substituents, while C3 positions favor hydrogen (30.8%) or methyl (46.8%) groups [10]. This versatility underpins their status as medicinal chemistry keystones.
The scaffold demonstrates isosteric mimicry of purine nucleobases, with the nitrogen-rich core replicating hydrogen-bonding patterns of adenine and guanine [2] [10]. This bioisosterism enables competitive binding at purinergic receptors and kinase ATP-binding sites, translating to profound pharmacological implications. Crystallographic studies confirm that pyrazolo[3,4-b]pyridines adopt binding poses overlapping with natural purines while introducing tailored steric and electronic perturbations [5]. This strategic molecular impersonation has yielded clinically validated drugs including the cardiovascular agents Riociguat (sGC stimulator) and Vericiguat (sGC activator), both approved by regulatory agencies [5].
The chemistry of pyrazolo[3,4-b]pyridines originated with Ortoleva's 1908 synthesis of a 3-phenyl derivative via iodine-mediated cyclization of diphenylhydrazone with pyridine [10]. Methodological expansion occurred in 1911 when Bülow generated N-phenyl-3-methyl derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones [10]. Contemporary research has witnessed exponential growth, with >54% of references (including 1,413 patents) published since 2012 [10]. This trajectory reflects the scaffold's escalating importance in addressing unmet therapeutic needs.
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-forms, with computational thermodynamics (AM1, DFT) confirming the 1H-tautomer as energetically favored by 37.03 kJ/mol (≈9 kcal/mol) [10]. This preference arises from aromatic stabilization: the 1H-configuration permits full delocalization across both rings, whereas the 2H-form disrupts peripheral conjugation [10]. Consequently, 1H-pyrazolo[3,4-b]pyridines dominate pharmaceutical development, evidenced by 14 investigational or approved drugs versus zero 2H-analogs [10]. The tautomeric distribution remains invariant for 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, ensuring structural predictability in biological contexts.
Table 1: Structural and Physicochemical Profile of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₄ClN₃O₂ | Defines elemental composition |
Molecular Weight | 197.58 g/mol | Impacts pharmacokinetics |
IUPAC Name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | Unambiguous nomenclature |
Hydrogen Bond Donors | 2 (pyrazole NH, COOH) | Facilitates target binding |
Hydrogen Bond Acceptors | 4 (pyridine N, carboxylic O, pyrazole N) | Influences solubility and permeability |
XLogP3 | ~0.9 | Predicts moderate lipophilicity |
Tautomeric Preference | 1H-form | Ensures structural homogeneity |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8